Cyclohexylamine, N,1-dimethyl-, hydrochloride
Overview
Description
Cyclohexylamine, N,1-dimethyl-, hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of cyclohexylamine where the nitrogen atom is bonded to two methyl groups and one cyclohexyl group, forming a hydrochloride salt. This compound is known for its applications in various industrial and research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N,1-dimethyl-, hydrochloride can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with formaldehyde and formic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C.
Another method involves the hydrogenation of N,N-dimethylcyclohexylamine using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated pressures and temperatures to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with catalysts such as nickel or cobalt is common. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine, N,1-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: It can be reduced to simpler amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Alkylated amines.
Scientific Research Applications
Cyclohexylamine, N,1-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Strecker reaction for the synthesis of amino acids.
Biology: Employed in the extraction of lipids from biological samples due to its switchable hydrophilicity properties.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a corrosion inhibitor in water treatment processes and as an intermediate in the production of rubber chemicals and synthetic fibers.
Mechanism of Action
The mechanism of action of Cyclohexylamine, N,1-dimethyl-, hydrochloride involves its interaction with various molecular targets. In catalytic reactions, it acts as a Lewis base, donating electron pairs to facilitate the formation of new chemical bonds. In biological systems, it may interact with cellular membranes and proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a similar structure but lacking the dimethyl groups.
N,N-Dimethylcyclohexylamine: The parent compound without the hydrochloride salt.
Uniqueness
Cyclohexylamine, N,1-dimethyl-, hydrochloride is unique due to its combination of cyclohexyl and dimethyl groups, which confer specific chemical properties such as enhanced solubility and reactivity. Its hydrochloride form also makes it more stable and easier to handle in various applications.
Properties
IUPAC Name |
N,1-dimethylcyclohexan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(9-2)6-4-3-5-7-8;/h9H,3-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXPBYSLCRZGRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238069 | |
Record name | Cyclohexylamine, N,1-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-21-4 | |
Record name | Cyclohexylamine, N,1-dimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090226214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylamine, N,1-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,1-dimethylcyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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